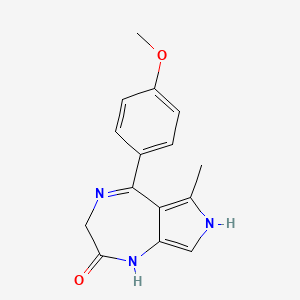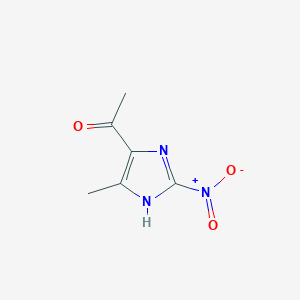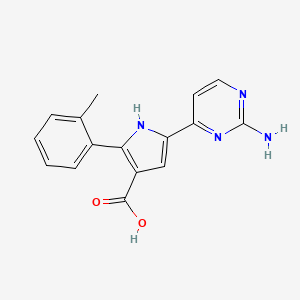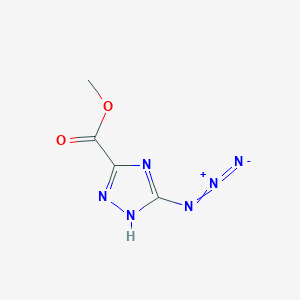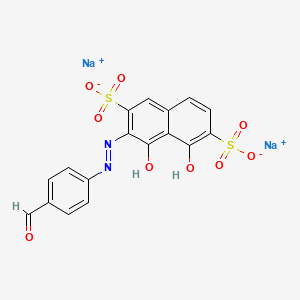![molecular formula C25H19FO6 B13796950 3-Benzofurancarboxylicacid,5-[(2-fluorobenzoyl)oxy]-2-(4-methoxyphenyl)-,ethylester(9CI)](/img/structure/B13796950.png)
3-Benzofurancarboxylicacid,5-[(2-fluorobenzoyl)oxy]-2-(4-methoxyphenyl)-,ethylester(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzofurancarboxylicacid,5-[(2-fluorobenzoyl)oxy]-2-(4-methoxyphenyl)-,ethylester(9CI) is a complex organic compound with the molecular formula C25H19FO6. It is known for its unique chemical structure, which includes a benzofuran ring, a fluorobenzoyl group, and a methoxyphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzofurancarboxylicacid,5-[(2-fluorobenzoyl)oxy]-2-(4-methoxyphenyl)-,ethylester(9CI) typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the fluorobenzoyl group, and the attachment of the methoxyphenyl group. Common reagents used in these reactions include fluorobenzoyl chloride, methoxyphenylboronic acid, and ethyl ester derivatives. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzofurancarboxylicacid,5-[(2-fluorobenzoyl)oxy]-2-(4-methoxyphenyl)-,ethylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the fluorobenzoyl group to a fluorobenzyl group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3). The reaction conditions vary depending on the desired transformation, with typical conditions involving temperatures ranging from -78°C to 150°C and solvents such as ethanol, methanol, or dichloromethane .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, ketones, and substituted derivatives of the original compound. These products can be further utilized in various applications or as intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
3-Benzofurancarboxylicacid,5-[(2-fluorobenzoyl)oxy]-2-(4-methoxyphenyl)-,ethylester(9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Benzofurancarboxylicacid,5-[(2-fluorobenzoyl)oxy]-2-(4-methoxyphenyl)-,ethylester(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Benzofurancarboxylicacid,5-[(2-fluorobenzoyl)oxy]-2-(4-methoxyphenyl)-,ethylester(9CI) include:
- 3-Benzofurancarboxylicacid derivatives with different substituents on the benzofuran ring.
- Fluorobenzoyl esters with varying alkyl groups.
- Methoxyphenyl compounds with different functional groups attached to the phenyl ring .
Uniqueness
The uniqueness of 3-Benzofurancarboxylicacid,5-[(2-fluorobenzoyl)oxy]-2-(4-methoxyphenyl)-,ethylester(9CI) lies in its specific combination of functional groups and its potential for diverse applications. The presence of the fluorobenzoyl group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and industrial utility .
Propriétés
Formule moléculaire |
C25H19FO6 |
|---|---|
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
ethyl 5-(2-fluorobenzoyl)oxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H19FO6/c1-3-30-25(28)22-19-14-17(31-24(27)18-6-4-5-7-20(18)26)12-13-21(19)32-23(22)15-8-10-16(29-2)11-9-15/h4-14H,3H2,1-2H3 |
Clé InChI |
UTCQYLLZNGMSCP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3F)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Diethylamino)-3-methylcyclohepta[b]pyrrol-8(1H)-one](/img/structure/B13796867.png)
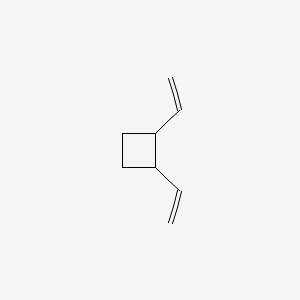

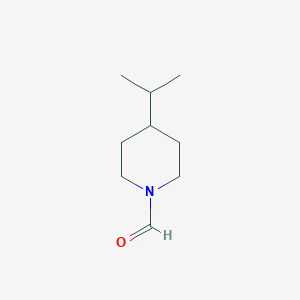
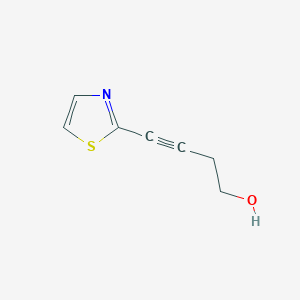
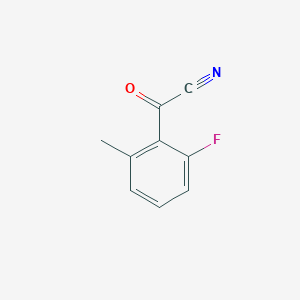
![[25-(3,5-Disulfooxyphenyl)-9-hydroxypentacosan-10-yl] acetate](/img/structure/B13796898.png)

